molecular formula C11H13BrClNO2S B13467708 Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate

Cat. No.: B13467708
M. Wt: 338.65 g/mol
InChI Key: FNNQHCHFMYSQSF-UHFFFAOYSA-N
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Description

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a butyl ester group, a bromine atom, a chlorine atom, and a sulfanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate typically involves the reaction of 3-bromo-6-chloropyridine with butyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and sulfanyl groups on the pyridine ring provides a versatile scaffold for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C11H13BrClNO2S

Molecular Weight

338.65 g/mol

IUPAC Name

butyl 2-(3-bromo-6-chloropyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C11H13BrClNO2S/c1-2-3-6-16-10(15)7-17-11-8(12)4-5-9(13)14-11/h4-5H,2-3,6-7H2,1H3

InChI Key

FNNQHCHFMYSQSF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C=CC(=N1)Cl)Br

Origin of Product

United States

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